Product packaging for 2-Heptylideneoxane(Cat. No.:CAS No. 112723-40-7)

2-Heptylideneoxane

Cat. No.: B14295288
CAS No.: 112723-40-7
M. Wt: 182.30 g/mol
InChI Key: BUEAVGWHYKVBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptylideneoxane is a chemical reagent provided for Research Use Only (RUO) . RUO products are essential tools designed specifically for laboratory research applications, such as fundamental scientific investigation and pharmaceutical discovery . They are not intended for use in diagnostic procedures or the treatment of diseases . Researchers can utilize this compound in various studies, including as a building block in organic synthesis, in the development of new synthetic methodologies, or for investigating the properties of oxygen-containing heterocycles. Handling should be conducted by qualified professionals in a controlled laboratory setting, using appropriate personal protective equipment. Please consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B14295288 2-Heptylideneoxane CAS No. 112723-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112723-40-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-heptylideneoxane

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h9H,2-8,10-11H2,1H3

InChI Key

BUEAVGWHYKVBPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C1CCCCO1

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 2 Heptylideneoxane

Ring-Opening Mechanisms of the Oxane Ring in 2-Heptylideneoxane

The stability of the oxane ring in this compound can be overcome through several catalytic methods, leading to ring-opening products. These mechanisms are primarily categorized as acid-catalyzed, nucleophilic, and transition metal-catalyzed processes.

Acid-Catalyzed Ring-Opening Reactions

The acid-catalyzed ring-opening of cyclic ethers is a fundamental organic reaction. chimia.ch In the case of this compound, the reaction is initiated by the protonation of the ether oxygen atom by an acid catalyst, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orglibretexts.org This protonation step creates a highly reactive oxonium ion intermediate.

Plausible Mechanism: Acid-Catalyzed Hydrolysis

Protonation: The ether oxygen is protonated by an acid (H₃O⁺), forming an oxonium ion.

C-O Bond Cleavage: The C-O bond cleaves, with positive charge developing on the more substituted carbon, creating a resonance-stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A final deprotonation step yields the ring-opened product, 8-hydroxynonan-2-one, and regenerates the acid catalyst.

Nucleophilic Ring-Opening Reactions

While the oxane ring is generally resistant to direct nucleophilic attack due to the poor leaving group nature of the alkoxide, reactions can be induced under specific conditions, often with highly reactive nucleophiles or with base catalysis. libretexts.org Organocuprates, for example, are known to react with α,β-unsaturated systems and can effect ring-opening in related enol ether systems. chem-station.comnumberanalytics.com The reaction likely proceeds via a conjugate addition (Michael addition) or an SN2' mechanism, where the nucleophile attacks the β-carbon of the enol ether system, leading to ring opening.

Another relevant pathway involves base-catalyzed reactions. For exocyclic enol ethers, strong bases like potassium tert-butoxide can facilitate an addition/ring-opening/cyclization cascade when reacted with reagents like imines. ecust.edu.cn This suggests that a strong base can deprotonate a suitable pronucleophile, which then attacks the enol ether system, initiating a ring-opening cascade.

Reagent TypeCatalyst/ConditionsPlausible MechanismPotential Product Type
Organocuprates (e.g., R₂CuLi)Ethereal SolventConjugate Addition (SN2')Alkyl-substituted Ketone
Iminest-BuOK in DMSOAddition/Ring-Opening/Cyclization Cascade ecust.edu.cnComplex Heterocycles (e.g., Isoquinolin-1-ones) ecust.edu.cn

Transition Metal-Catalyzed Ring-Opening Processes

Transition metals, particularly palladium and nickel, are effective catalysts for the cleavage of the inert C–O bond in ethers. researchgate.net The mechanism for a palladium-catalyzed ring-opening of this compound would likely involve the oxidative addition of the Pd(0) catalyst into the allylic C–O bond of the enol ether. mdpi.com This step forms a π-allyl palladium(II) intermediate. This intermediate is highly reactive and can subsequently react with a variety of nucleophiles, leading to the formation of a new C-C or C-Nu bond and regenerating the Pd(0) catalyst to complete the cycle. The regioselectivity of the nucleophilic attack is often controlled by the nature of the ligands on the palladium catalyst. mdpi.com

General Catalytic Cycle for Pd-Catalyzed Ring-Opening

Oxidative Addition: Pd(0) inserts into the C-O bond of the oxane ring to form a π-allyl Pd(II) complex.

Transmetalation/Nucleophilic Attack: A nucleophile (e.g., from an organoboronic acid or other organometallic reagent) attacks the palladium complex.

Reductive Elimination: The final product is released, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

Reaction Pathways of the Heptylidene Olefinic Bond

The exocyclic C=C double bond in this compound is electron-rich due to the donating effect of the adjacent oxygen atom, making it highly susceptible to attack by electrophiles and radicals.

Electrophilic Addition Mechanisms

The electrophilic addition to the heptylidene double bond follows a well-established, two-step mechanism. pressbooks.pub The π-bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). This addition occurs with high regioselectivity, governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). masterorganicchemistry.com

In the case of this compound, the attack by an electrophile such as a proton from a hydrogen halide (HX) will lead to the formation of a tertiary carbocation at the carbon atom adjacent to the ring oxygen. wikipedia.orglibretexts.org This carbocation is significantly stabilized by resonance, with the oxygen atom donating a lone pair of electrons. The second step is the rapid attack of the corresponding nucleophile (X⁻) on the carbocation, yielding the final addition product. pressbooks.publibretexts.org

Mechanism of Hydrohalogenation (Addition of HBr)

Protonation of Alkene: The electron-rich double bond attacks the proton of HBr. The proton adds to the terminal carbon of the double bond.

Formation of a Stabilized Carbocation: A tertiary carbocation is formed on the carbon adjacent to the oxane oxygen. This cation is stabilized by resonance with the oxygen lone pair.

Nucleophilic Attack by Halide: The bromide ion (Br⁻) attacks the electrophilic carbocation.

Product Formation: The final product is 2-(1-bromoheptyl)oxane.

ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Predicted Product
HBrH⁺Br⁻2-(1-Bromoheptyl)oxane
H₂O / H⁺H⁺H₂O2-(1-Hydroxyheptyl)oxane
Br₂Br⁺ (from polarized Br₂)Br⁻2-(1,2-Dibromoheptyl)oxane

Radical Reaction Mechanisms

The olefinic bond of this compound can also undergo radical addition reactions, most notably the thiol-ene reaction. wikipedia.org This reaction typically proceeds via a free-radical chain mechanism and is often initiated by light or a radical initiator (e.g., AIBN). wikipedia.orgwikipedia.org

The mechanism begins with the formation of a thiyl radical (RS•) from a thiol (RSH). This radical then adds to the exocyclic double bond of this compound. The addition occurs at the terminal carbon atom, leading to the formation of a more stable tertiary radical on the carbon adjacent to the ring oxygen. This radical is stabilized by the α-oxygen atom. The final step of the propagation cycle is hydrogen atom transfer from another thiol molecule to this carbon-centered radical, which forms the final thioether product and regenerates a thiyl radical to continue the chain. wikipedia.orgdiva-portal.org This reaction is highly efficient and follows anti-Markovnikov regioselectivity. wikipedia.org

Thiol-Ene Radical Chain Mechanism

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol.

Propagation Step 1 (Addition): The thiyl radical adds to the terminal carbon of the heptylidene double bond, forming a stable α-alkoxy carbon radical.

Propagation Step 2 (Chain Transfer): The carbon radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical.

Intramolecular Rearrangement Reactions of this compound

Intramolecular rearrangements are organic reactions wherein the carbon skeleton of a molecule is restructured, leading to a structural isomer. nih.gov For this compound, a 2-alkylidene-tetrahydropyran, several intramolecular rearrangement pathways can be postulated, primarily initiated by acid catalysis or under thermal and photochemical conditions.

Under acidic conditions, the exocyclic double bond of the enol ether is susceptible to protonation by electrophiles. wikipedia.org This initial step is critical as it forms a high-energy oxocarbenium ion intermediate, which is the gateway to several rearrangement pathways. wikipedia.orgfigshare.com

Key potential rearrangements include:

Acid-Catalyzed Rearrangement via Ring-Opening: The tetrahydropyran (B127337) ring may undergo a reversible, acid-catalyzed ring-opening to form a transient 5-hydroxy-aldehyde or ketone. osti.gov This open-chain intermediate can then undergo further structural reorganization before potentially re-cyclizing. Studies on the acid-catalyzed rearrangement of substituted tetrahydrofurans to the thermodynamically more stable tetrahydropyrans have shown that such pathways, proceeding through ring-opening and re-closure via intermediate carbocations, are mechanistically viable. nih.govacs.org

Hydride and Alkyl Shifts: The formation of the tertiary oxocarbenium ion at the C2 position of the tetrahydropyran ring is a key step. While this cation is stabilized by the adjacent oxygen atom, subsequent 1,2-hydride or alkyl shifts could occur within the heptylidene chain if they lead to a more stable carbocationic center. However, given that the initial cation is already tertiary and resonance-stabilized, significant skeletal rearrangement of the alkyl chain would require forcing conditions.

Sigmatropic Rearrangements: While classic sigmatropic reactions like the Claisen rearrangement require an allyl vinyl ether moiety, related rearrangements could be envisioned. mdpi.com For instance, the acs.orgresearchgate.net-Wittig rearrangement is an anionic sigmatropic shift of an ether. libretexts.org If this compound were deprotonated at the carbon adjacent to the ring oxygen under strongly basic conditions, it could potentially undergo such a transformation.

The following table summarizes the plausible rearrangement reactions for this compound.

Rearrangement TypeInitiator/ConditionsKey IntermediateResulting Structure
Acid-Catalyzed SkeletalBrønsted or Lewis AcidOxocarbenium IonIsomeric tetrahydropyran or ring-contracted/expanded product
Ring-Opening/Re-cyclizationStrong Acid (e.g., TfOH)Oxocarbenium Ion / Acyclic Hydroxy-ketoneIsomeric cyclic ether or functionalized acyclic product acs.org
Anionic acs.orgresearchgate.net-RearrangementStrong Base (e.g., alkyllithium)CarbanionRearranged alcohol

Kinetic and Thermodynamic Profiling of this compound Transformations

The kinetic and thermodynamic profile of a reaction provides crucial insights into its feasibility, rate, and mechanism. For the transformations of this compound, this would involve analyzing the energy changes and reaction speeds associated with the rearrangements discussed previously.

Thermodynamic Control: Thermodynamic profiling focuses on the relative stabilities of reactants, intermediates, and products. In many rearrangements of enol ethers or their derivatives, reactions can be guided to yield the most stable isomer (the thermodynamic product). wikipedia.org For example, studies on the isomerization of silyl (B83357) enol ethers often show that an equilibrium can be established, favoring the isomer with the more highly substituted, and thus more stable, double bond. beilstein-journals.orgtandfonline.com In the case of this compound rearrangements, the thermodynamic product would be the isomer with the lowest Gibbs free energy, which could be a different cyclic ether or a stable acyclic compound.

A hypothetical reaction coordinate diagram for an acid-catalyzed rearrangement of this compound would show the relative energies of the reactant, the high-energy oxocarbenium ion intermediate, the transition states connecting them, and the final rearranged product.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate to the concentrations of reactants and catalysts. unimi.it For a potential acid-catalyzed rearrangement of this compound, the rate law would likely be determined by monitoring the reaction progress while systematically varying the initial concentrations of the substrate and the acid catalyst.

A plausible mechanism for an acid-catalyzed rearrangement involves a rapid, reversible protonation of the enol ether followed by a slower, rate-determining rearrangement of the oxocarbenium ion intermediate. If the initial protonation is the rate-limiting step, a general rate law can be expressed as:

Rate = k[this compound]m[H+]n

Experimental data from related systems illustrates this principle. The table below presents hypothetical kinetic data for the isomerization of an enol ether to demonstrate how reaction orders are determined.

ExperimentInitial [Enol Ether] (M)Initial [H⁺] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

From this data, doubling the enol ether concentration doubles the rate (suggesting m=1), and doubling the acid concentration also doubles the rate (suggesting n=1).

Identification of Reaction Intermediates

Most transformations of this compound are expected to proceed through short-lived, high-energy reactive intermediates. wikipedia.org The identification of these species is fundamental to confirming a proposed reaction mechanism.

Oxocarbenium Ions: In acid-catalyzed reactions, the key intermediate is a tertiary oxocarbenium ion. figshare.com This species features a positively charged carbon atom adjacent to the ring oxygen. The positive charge is stabilized by resonance, with the oxygen atom donating a lone pair to form a C=O double bond, placing some of the positive charge on the oxygen. This delocalization makes the oxocarbenium ion more stable than a typical carbocation but still highly reactive toward nucleophiles.

Radical Cations: Under photolytic or certain electrochemical conditions, one-electron oxidation of the electron-rich enol ether double bond can occur, generating an enol ether radical cation. acs.orgrsc.org These intermediates are involved in unique cyclization and cycloaddition reactions.

Acyclic Intermediates: As mentioned, ring-opening can lead to acyclic intermediates, such as a 5-hydroxy-ketone, which exists in equilibrium with the cyclic hemiacetal form. osti.gov

The existence of such intermediates is typically inferred through a combination of experimental techniques, including low-temperature spectroscopic analysis (NMR, IR) to directly observe the species if they are sufficiently long-lived, or trapping experiments where a nucleophile is added to intercept and react with the intermediate, forming a stable product that can be isolated and characterized. alfa-chemistry.comufl.edu

Transition State Analysis

Transition state (TS) analysis investigates the structure and energy of the highest-energy point along the reaction coordinate between a reactant and a product. mdpi.com Due to their fleeting nature, transition states cannot be isolated but can be studied through computational modeling and experimental kinetic isotope effects (KIEs). figshare.comresearchgate.net

For the acid-catalyzed rearrangement of this compound, the rate-determining step is likely the protonation of the exocyclic double bond to form the oxocarbenium ion. A transition state analysis of this step would reveal crucial mechanistic details.

Computational Modeling: Using methods like Density Functional Theory (DFT), the geometry of the transition state can be calculated. nih.gov Such calculations for the protonation of an enol ether would model the structure of the TS, including the partial formation of the new C-H bond and the partial breaking of the C=C π-bond. The calculated activation energy (ΔG‡) must be low enough for the reaction to proceed at a reasonable rate.

Kinetic Isotope Effects (KIEs): KIEs are measured by comparing the reaction rates of substrates containing different isotopes (e.g., hydrogen vs. deuterium). For the protonation of an enol ether, a significant solvent deuterium (B1214612) KIE would confirm that proton transfer is part of the rate-determining step. figshare.com

The table below shows representative computational data from a transition state analysis of a related enol ether reaction, illustrating the type of information obtained. nih.gov

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Key Bond Distance (Å)Imaginary Frequency (cm⁻¹)
TS1 (Protonation)+15.4C---H: 1.55-450

This data indicates the energy barrier for the reaction and provides geometric information about the atoms involved in the bond-forming/breaking process at the transition state. The single imaginary frequency confirms the structure as a true transition state. nih.gov

Advanced Spectroscopic Characterization Methodologies for 2 Heptylideneoxane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 2-Heptylideneoxane

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. The vinylic proton on the exocyclic double bond, being adjacent to the ether oxygen, is expected to appear in the downfield region, typically around δ 4.5-5.5 ppm. orgchemboulder.com The protons on the carbon adjacent to the ring oxygen (position 6) would also be deshielded, appearing around δ 3.5-4.0 ppm. The remaining methylene (B1212753) protons of the tetrahydropyran (B127337) ring and the heptylidene chain would resonate in the upfield region, generally between δ 1.2-2.5 ppm. orgchemboulder.comspectrabase.com The terminal methyl group of the heptylidene chain would show a characteristic triplet at approximately δ 0.9 ppm. orgchemboulder.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The two sp² hybridized carbons of the exocyclic double bond would be the most downfield, with the carbon atom directly bonded to the oxygen (C-2) resonating at approximately δ 150-160 ppm and the adjacent vinylic carbon at δ 110-120 ppm. libretexts.orgucl.ac.uk The carbon atom at position 6 of the oxane ring (C-O) would appear around δ 60-70 ppm. libretexts.org The other sp³ hybridized carbons of the ring and the alkyl chain would have signals in the δ 20-40 ppm range. libretexts.org

Predicted 1D NMR Data for this compound:

¹H NMR¹³C NMR
Predicted δ (ppm)AssignmentPredicted δ (ppm)Assignment
~4.5-5.5Vinylic H~150-160C=C-O (C2)
~3.5-4.0-O-CH₂- (C6)~110-120C=C-O
~1.8-2.5Allylic CH₂ & Ring CH₂~60-70-O-CH₂- (C6)
~1.2-1.6Ring & Chain CH₂~20-40Ring & Chain CH₂
~0.9Terminal CH₃~14Terminal CH₃

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are essential. clockss.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the sequence of protons within the tetrahydropyran ring and along the heptylidene chain. For instance, the vinylic proton would show a cross-peak with the adjacent methylene protons of the heptylidene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals with their corresponding carbon signals from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and for confirming the connection between the heptylidene group and the oxane ring at the C-2 position. For example, a correlation would be expected between the vinylic proton and the C-2 and C-3 carbons of the ring.

Vibrational Spectroscopy for Molecular Fingerprinting of this compound

Vibrational spectroscopy, including FT-IR and Raman, provides a "fingerprint" of a molecule by probing its vibrational modes. libretexts.org

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to specific functional groups.

C-H Stretching: Absorptions for sp³ C-H bonds (in the ring and alkyl chain) would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The sp² C-H stretch of the vinylic proton would be found just above 3000 cm⁻¹, around 3020-3080 cm⁻¹. libretexts.org

C=C Stretching: A moderate to weak absorption band for the exocyclic carbon-carbon double bond (C=C) is expected in the 1650-1670 cm⁻¹ region. spectroscopyonline.com

C-O-C Stretching: A strong, characteristic band corresponding to the asymmetric stretching of the C-O-C ether linkage in the tetrahydropyran ring would dominate the fingerprint region, appearing between 1070-1150 cm⁻¹. youtube.com

Predicted FT-IR Data for this compound:

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3040=C-H StretchMedium
2850-2960C-H Stretch (Aliphatic)Strong
~1660C=C StretchMedium-Weak
~1100C-O-C Stretch (Asymmetric)Strong

Raman spectroscopy provides complementary information to FT-IR. researchgate.netaip.org

Conventional Raman: The most prominent feature in the Raman spectrum of this compound would likely be the C=C stretching vibration around 1660 cm⁻¹. chemicalbook.com Because this bond is symmetrical and involves a significant change in polarizability, its Raman signal is expected to be strong, in contrast to its often weaker IR absorption. Aliphatic C-H stretching modes would also be present.

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While no specific SERS studies on this compound exist, this technique could theoretically be applied to detect trace amounts of the compound by exploiting the interaction of the molecule with plasmonic nanoparticles. tandfonline.com

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₂₂O), the exact molecular weight is 182.1671 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 182. The fragmentation of cyclic ethers is often initiated by cleavage of a bond adjacent to the oxygen atom (α-cleavage) or by cleavage of the ring. nih.govyoutube.commiamioh.edu Key fragmentation pathways for this compound would likely include:

α-Cleavage: Loss of an alkyl radical from the heptylidene chain. For example, loss of a pentyl radical (C₅H₁₁) would lead to a significant fragment.

Retro-Diels-Alder (RDA)-type reactions: Cleavage of the tetrahydropyran ring can occur, leading to characteristic fragment ions.

McLafferty Rearrangement: If a hydrogen atom on the heptylidene chain is suitably positioned (gamma to the carbonyl-like system of the vinyl ether), a McLafferty rearrangement could occur, leading to the expulsion of a neutral alkene molecule.

Predicted Mass Spectrometry Fragmentation Data for this compound:

Predicted m/zAssignment
182[M]⁺˙ (Molecular Ion)
153[M - C₂H₅]⁺
125[M - C₄H₉]⁺
111[M - C₅H₁₁]⁺
98Fragment from ring opening/rearrangement
85Tetrahydropyranyl cation fragment

Electronic Absorption and Emission Spectroscopy for Electronic Structure Studies of this compound

Electronic absorption and emission spectroscopy are powerful, non-invasive methods used to investigate the electronic structure of molecules like this compound. pageplace.deiaea.org These techniques provide insights into the arrangement and energies of molecular orbitals, which are fundamental to understanding the compound's chemical behavior and potential applications. pageplace.deresearchoutreach.org

Electronic absorption spectroscopy, which includes Ultraviolet-Visible (UV-Vis) spectroscopy, measures the wavelengths of light that a molecule absorbs. libretexts.org When a molecule of this compound absorbs light, an electron is promoted from a lower-energy occupied orbital (such as a π bonding orbital or a non-bonding orbital on the oxygen atom) to a higher-energy unoccupied anti-bonding orbital. libretexts.org The energy required for this transition corresponds to a specific wavelength of light. The resulting absorption spectrum is a plot of absorbance versus wavelength, which can reveal key information about the electronic transitions within the molecule. pageplace.de For a molecule like this compound, the presence of a carbon-oxygen double bond and lone pairs on the oxygen atom constitutes a chromophore, the part of the molecule responsible for light absorption. libretexts.org The key electronic transitions expected to be observed in the UV-Vis region (typically 200-800 nm) are π → π* and n → π* transitions. libretexts.org

Following absorption of light and promotion to an excited electronic state, the molecule can relax back to the ground state by emitting light, a process known as fluorescence or phosphorescence. ufg.br Atomic Emission Spectroscopy (AES) is a related technique that analyzes the light emitted from a sample after excitation by a high-energy source like a flame or plasma to determine its elemental composition. wikipedia.org For molecular studies, fluorescence emission spectroscopy is more common. In this technique, the sample is excited at a specific wavelength, and the emitted light is scanned to produce an emission spectrum. edinst.com The difference in wavelength between the absorption maximum and the emission maximum (the Stokes shift) provides information about the structural changes in the molecule upon excitation. By systematically varying the excitation wavelength and recording the emission, a comprehensive excitation-emission map (EEM) can be generated, offering a detailed fingerprint of the molecule's electronic landscape. edinst.com

The electronic structure of this compound, particularly the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, or HOMO, and the Lowest Unoccupied Molecular Orbital, or LUMO), can be elucidated from these spectra. The energy of the absorbed photon directly relates to the energy gap between the ground and excited states. ufg.br Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed electronic transitions and refine the understanding of the molecular orbital structure. nih.govmdpi.com

Table 1: Hypothetical Electronic Transitions for this compound

This table illustrates the type of data obtained from UV-Vis absorption spectroscopy. The specific wavelengths are illustrative for a molecule with similar functional groups.

Transition TypeTypical Wavelength Range (nm)Orbital ChangeRelative Intensity
n → σ< 200Non-bonding to sigma anti-bondingLow
n → π250 - 350Non-bonding to pi anti-bondingLow to Medium
π → π*200 - 300Pi bonding to pi anti-bondingHigh

X-ray Diffraction Techniques for Crystalline Structure Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com If this compound or its derivatives can be prepared as single crystals, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of their molecular structure, including precise bond lengths, bond angles, and torsional angles. rigaku.comresearchgate.net

The fundamental principle of XRD is based on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. cityu.edu.hk According to Bragg's Law, constructive interference of the diffracted X-rays occurs only at specific angles, which are dependent on the wavelength of the X-rays and the spacing between the crystal lattice planes (d-spacings). arizona.edu By rotating the crystal in the X-ray beam and measuring the angles and intensities of the thousands of diffracted reflections, a diffraction pattern is generated. unimore.it

The analysis of this pattern allows for the determination of the unit cell—the basic repeating block of the crystal structure—and its dimensions (a, b, c, α, β, γ). arizona.edu It also reveals the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the unit cell. researchgate.netmdpi.com The electron density distribution within the unit cell is calculated from the intensities of the diffracted beams, which in turn allows for the precise placement of each atom in the molecule. unimore.it

For derivatives of this compound, XRD is invaluable for understanding how chemical modifications affect the molecular conformation and the intermolecular interactions in the solid state. mdpi.com For instance, the introduction of different functional groups can lead to the formation of specific intermolecular interactions like hydrogen bonds or π-π stacking, which stabilize the crystal packing. researchgate.netmdpi.com These interactions are crucial in the design of materials with specific properties. mdpi.com If single crystals are not obtainable, powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample, providing information about the crystalline phases present, but not the detailed atomic structure. arizona.edu

Table 2: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

This table shows the typical parameters that are determined from a single-crystal X-ray diffraction analysis. The values are representative and not actual experimental data.

ParameterIllustrative ValueDescription
Chemical FormulaC₁₃H₂₂OThe elemental composition of the molecule.
Formula Weight194.31 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal lattice system (one of seven). mdpi.com
Space GroupP2₁/cThe specific symmetry group of the crystal. mdpi.com
a (Å)8.48Unit cell dimension along the a-axis. mdpi.com
b (Å)24.45Unit cell dimension along the b-axis. mdpi.com
c (Å)8.99Unit cell dimension along the c-axis. mdpi.com
β (°)98.5The angle between the a and c axes.
Volume (ų)1839The volume of the unit cell. mdpi.com
Z4The number of molecules in the unit cell. mdpi.com
Density (calculated)1.050 g/cm³The calculated density of the crystal. researchgate.net
R-value0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org

Theoretical and Computational Chemistry Studies on 2 Heptylideneoxane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-Heptylideneoxane

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular properties at the atomic level. For a molecule like this compound, these calculations can elucidate its stability, preferred conformations, and the nature of its chemical bonds, as well as predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance between accuracy and computational cost. lu.senih.gov This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. For unsaturated ethers, the HOMO is typically associated with the π-system of the double bond and the lone pairs of the oxygen atom, making these regions susceptible to electrophilic attack. The LUMO is often a π* antibonding orbital, indicating that the double bond is the likely site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for an Analogous Unsaturated Cyclic Ether.
ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability.
LUMO Energy-0.8Represents the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.7The energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical reactivity.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. researchgate.net While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their high accuracy in calculating electronic energies and molecular properties. nih.gov For this compound, high-level ab initio calculations could provide very precise values for its electronic energy, dipole moment, and polarizability, which are essential for understanding its physical properties and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound and provide insights into its interactions with other molecules. rsc.orgrsc.org

The heptylidene side chain of this compound can adopt numerous conformations due to the rotation around its single bonds. MD simulations can explore these different conformations and determine their relative energies and probabilities of occurrence. This information is crucial for understanding how the molecule's shape influences its properties and biological activity. Furthermore, MD simulations can be used to study the non-covalent interactions between this compound and other molecules, such as solvents or biological receptors. These simulations can reveal the preferred binding modes and orientations, which is vital for designing new molecules with specific functions.

Table 2: Representative Intermolecular Interaction Energies for a Cyclic Ether in a Solvent from MD Simulations.
Interaction TypeEnergy (kcal/mol)Description
Van der Waals-3.2Non-specific attractive or repulsive forces between molecules.
Electrostatic-1.5Interactions between the permanent charge distributions of molecules.
Total Non-bonded-4.7The sum of Van der Waals and electrostatic interactions, indicating the overall strength of intermolecular forces.

Prediction of Spectroscopic Parameters for this compound using Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data. uncw.edu By calculating the spectroscopic parameters of a molecule, chemists can compare theoretical spectra with experimental results to confirm the molecule's structure and assign its spectral features.

For this compound, computational methods can predict various spectroscopic properties:

NMR Spectroscopy: Quantum chemical calculations, particularly DFT, can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants. frontiersin.orgnih.govgithub.io These predictions are instrumental in the structural elucidation of complex organic molecules. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational models can generate a theoretical IR spectrum. The positions and intensities of the absorption bands can be correlated with specific vibrational modes of the molecule, such as the C=C and C-O stretching vibrations in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the λmax values in the UV-Vis spectrum of this compound.

Table 3: Computationally Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Cyclic Ether.
Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (alpha to O)70.268.9
C2 (beta to O)26.525.7
C3 (gamma to O)24.123.5
C4 (delta to O)68.567.8

Computational Analysis of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products, and determine the activation energies that govern the reaction rate. mdpi.com

For transformations involving this compound, such as additions to the double bond or reactions involving the ether oxygen, DFT calculations can be employed to:

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods can determine the geometry and energy of the transition state, which is crucial for calculating the activation energy of the reaction. zsmu.edu.ua

Calculate Reaction Pathways: By tracing the path of lowest energy from reactants to products through the transition state (the intrinsic reaction coordinate), the entire reaction mechanism can be elucidated. rsc.orgbeilstein-journals.org

Determine Reaction Energetics: The relative energies of reactants, transition states, and products can be calculated to determine whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the height of the activation barrier). researchgate.net

This detailed mechanistic insight is invaluable for optimizing reaction conditions, predicting the outcome of new reactions, and designing more efficient synthetic routes.

Catalytic Transformations Involving 2 Heptylideneoxane

Homogeneous Catalysis in 2-Heptylideneoxane Reactions

Homogeneous catalysis occurs when the catalyst and reactants exist in the same phase, typically in a liquid solution. uomustansiriyah.edu.iq This type of catalysis is often associated with transition metal complexes, which are valued for their ability to exist in multiple oxidation states and coordinate with organic molecules, thereby activating them for subsequent reactions. savemyexams.com

Key Principles:

Mechanism: Reactions often proceed through a series of steps known as a catalytic cycle. lkouniv.ac.in For transition metal catalysts, this can involve oxidative addition, migratory insertion, reductive elimination, and other fundamental steps. slideshare.net For instance, in a hypothetical hydrogenation of this compound, the cycle might begin with the oxidative addition of hydrogen to a metal center, followed by coordination of the substrate. libretexts.orglibretexts.org

Selectivity: A major advantage of homogeneous catalysts is the ability to tune their steric and electronic properties by modifying the ligands attached to the metal center. lkouniv.ac.in This allows for high levels of chemo-, regio-, and enantioselectivity.

Catalysts: Common transition metals used in homogeneous catalysis include rhodium, palladium, ruthenium, and iron. chemguide.co.ukthieme.de For example, Wilkinson's catalyst, a rhodium complex, is well-known for its efficiency in hydrogenating alkenes. libretexts.org

Table 1: Hypothetical Homogeneous Catalytic Reactions of this compound

Reaction Type Catalyst System (Example) Potential Product
Hydrogenation RhCl(PPh₃)₃ (Wilkinson's Catalyst) 2-Heptyloxane
Hydrosilylation H₂PtCl₆ (Speier's Catalyst) Silyl-substituted oxane

This table is illustrative and based on general principles of homogeneous catalysis, not on specific experimental data for this compound.

Heterogeneous Catalysis for this compound Processes

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. studymind.co.uk These processes are dominant in industrial applications due to the ease of separating the catalyst from the reaction mixture, allowing for its reuse and continuous operation. chemisgroup.us

Key Principles:

Mechanism: Reactions occur on the surface of the catalyst at specific "active sites." The process typically involves the adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and finally, desorption of the product. studymind.co.uk

Catalyst Composition: Heterogeneous catalysts often consist of a catalytically active metal or metal oxide dispersed on a high-surface-area support material like alumina, silica, or carbon. chemisgroup.us Zeolites, with their well-defined microporous structures, are also widely used as supports or catalysts themselves. frontiersin.org

Deactivation: Solid catalysts can lose activity over time due to processes like sintering (loss of surface area at high temperatures), poisoning (strong adsorption of impurities), and fouling (deposition of carbonaceous materials). chemisgroup.us

Table 2: Hypothetical Heterogeneous Catalytic Reactions of this compound

Reaction Type Catalyst System (Example) Support Material
Complete Oxidation Platinum (Pt) or Vanadium Oxide (V₂O₅) Alumina (Al₂O₃)
Selective Hydrogenation Palladium (Pd) or Nickel (Ni) Activated Carbon

This table is illustrative and based on general principles of heterogeneous catalysis, not on specific experimental data for this compound.

Organocatalysis in this compound Derivatization

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has grown rapidly as a complementary approach to metal-based catalysis, often providing unique reactivity and selectivity.

Key Principles:

Activation Modes: Organocatalysts typically activate substrates through the formation of covalent intermediates (like enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding.

Asymmetric Synthesis: A key strength of organocatalysis is the development of chiral catalysts that can induce high levels of enantioselectivity in the products, which is crucial in pharmaceutical synthesis. mdpi.com

Synergistic Catalysis: Organocatalysts can be used in combination with other types of catalysts, such as metal catalysts or other organocatalysts, in synergistic systems to enable reactions that are not possible with a single catalyst. mdpi.com For example, an organocatalyst could activate one part of a molecule while a metal catalyst activates another.

Biocatalysis and Enzymatic Transformations of this compound

Biocatalysis involves the use of natural catalysts, primarily enzymes, to perform chemical transformations. europa.eu These reactions are renowned for their exceptional selectivity and ability to operate under mild, environmentally benign conditions (e.g., aqueous solutions, ambient temperature and pressure). mt.com

Key Principles:

Enzyme Classes: Enzymes are categorized into classes based on the type of reaction they catalyze, such as oxidoreductases (oxidation-reduction), hydrolases (hydrolysis), and lyases (addition/removal of groups). mt.com

High Selectivity: The complex, three-dimensional structure of an enzyme's active site often allows for near-perfect stereo-, regio-, and chemoselectivity, which is difficult to achieve with traditional chemical catalysts. colab.ws

Process Integration: Biocatalytic steps can be combined with chemical catalysis in chemoenzymatic cascades to create efficient, multi-step syntheses. entrechem.com This can involve performing the reactions sequentially or, in more advanced systems, concurrently in one pot. nih.gov

Synthesis and Reactivity of 2 Heptylideneoxane Derivatives

Hypothetical Preparation of Functionalized 2-Heptylideneoxane Analogues

The synthesis of this compound would likely involve the formation of the key exocyclic double bond. A plausible and widely used method for this transformation is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. These reactions are cornerstone methodologies in organic synthesis for the creation of carbon-carbon double bonds.

A general retrosynthetic analysis would disconnect the target molecule at the double bond, leading to a 2-oxanone (a lactone) or a related precursor and a seven-carbon phosphorus ylide or phosphonate.

Table 1: Potential Synthetic Routes to this compound Derivatives

Precursor A (Oxane Derivative)Precursor B (C7 Reagent)Reaction TypePotential Functionalized Analogues
Tetrahydropyran-2-one (δ-valerolactone)Heptyltriphenylphosphonium bromideWittig ReactionIntroduction of substituents on the oxane ring prior to lactone formation.
2-formyltetrahydropyranHexyltriphenylphosphonium bromideWittig ReactionFunctional groups on the heptylidene chain can be incorporated into the phosphonium (B103445) salt.
Diethyl (2-oxotetrahydropyran-3-yl)phosphonateHeptanalHorner-Wadsworth-Emmons ReactionAllows for the synthesis of analogues with substituents at the 3-position of the oxane ring.

The synthesis of functionalized analogues could be achieved by utilizing substituted precursors. For instance, employing a substituted δ-valerolactone would lead to a this compound with functional groups on the saturated ring. Similarly, modifications to the heptyl fragment of the phosphorus reagent would result in derivatives with substituents on the alkylidene chain.

Predicted Chemical Reactivity Profiles of this compound Derivatives towards Specific Reagents

The chemical reactivity of this compound would be primarily dictated by the presence of the exocyclic enol ether moiety. This functional group is known to be susceptible to a variety of chemical transformations, particularly reactions with electrophiles.

Table 2: Predicted Reactivity of this compound with Specific Reagents

Reagent ClassSpecific Reagent ExamplePredicted Reaction TypeExpected Product(s)
Electrophiles
Protic AcidsHydrochloric Acid (HCl)Acid-catalyzed hydrolysis2-Heptylidenetetrahydropyran would likely hydrolyze to form 2-heptanoyl-1,5-pentanediol, which may exist in equilibrium with its cyclic hemiacetal.
HalogensBromine (Br₂)Electrophilic additionAddition of bromine across the double bond to yield a dihalooxane derivative.
Oxidizing Agentsm-Chloroperoxybenzoic acid (m-CPBA)EpoxidationFormation of a spiro-epoxide at the position of the exocyclic double bond.
Nucleophiles
Organometallic ReagentsGrignard Reagents (RMgX)Generally unreactiveThe enol ether is typically unreactive towards nucleophiles unless activated.
Reduction
HydrogenationHydrogen gas (H₂) with a metal catalyst (e.g., Pd/C)Catalytic HydrogenationReduction of the double bond to yield 2-heptyl-oxane.

The electron-rich nature of the double bond in the enol ether system makes it a prime target for electrophilic attack. Acid-catalyzed hydrolysis is a characteristic reaction of enol ethers, leading to the cleavage of the double bond and formation of a ketone and an alcohol. Halogenation and epoxidation are also expected to proceed readily. The reactivity towards nucleophiles would likely be low, as the double bond is not electron-deficient. Catalytic hydrogenation would be expected to reduce the double bond, affording the corresponding saturated 2-heptyloxane.

Postulated Structure-Reactivity Relationships within the this compound Family

The reactivity of this compound derivatives would be significantly influenced by the nature and position of any substituents.

Substituents on the Oxane Ring: Electron-withdrawing groups on the tetrahydropyran (B127337) ring would decrease the electron density of the exocyclic double bond, thereby reducing its reactivity towards electrophiles. Conversely, electron-donating groups would enhance the nucleophilicity of the double bond, making it more susceptible to electrophilic attack.

Substituents on the Heptylidene Chain: The steric and electronic properties of substituents on the heptylidene chain would also play a crucial role. Bulky substituents near the double bond could sterically hinder the approach of reagents. Electron-withdrawing groups on the chain would deactivate the double bond towards electrophilic attack, while electron-donating groups would have the opposite effect.

In essence, the structure-reactivity relationship would follow predictable electronic and steric trends observed in the chemistry of enol ethers. The ability to introduce a variety of functional groups onto either the oxane ring or the heptylidene side chain would, in theory, allow for the fine-tuning of the molecule's reactivity and properties.

Future Research Directions for 2 Heptylideneoxane Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for the practical application of any chemical compound. For a molecule like 2-heptylideneoxane, future research will likely focus on moving beyond traditional synthetic methods to embrace more innovative and greener alternatives.

Current synthetic approaches for similar unsaturated ethers often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should aim to develop novel catalytic systems and one-pot reactions to streamline the synthesis of this compound. For instance, the use of transition-metal catalysts could enable direct C-H activation and functionalization of precursor molecules, offering a more atom-economical approach.

Furthermore, the exploration of biocatalysis, using enzymes or whole-cell systems, presents an exciting avenue for the enantioselective synthesis of chiral variants of this compound. This is particularly relevant if the compound or its derivatives exhibit biological activity where stereochemistry is crucial.

Illustrative Novel Synthetic Approaches:

MethodologyDescriptionPotential Advantages
Transition-Metal Catalysis Utilizes catalysts based on metals like palladium, rhodium, or ruthenium to facilitate novel bond formations.High efficiency, selectivity, and the potential for asymmetric synthesis.
Organocatalysis Employs small organic molecules as catalysts, avoiding the use of potentially toxic metals.Environmentally benign, often highly enantioselective.
Biocatalysis Leverages enzymes or microorganisms to perform specific chemical transformations.High specificity, mild reaction conditions, and production of enantiopure compounds.
Flow Chemistry Conducts reactions in a continuous stream rather than a batch reactor.Improved safety, scalability, and precise control over reaction parameters.

Advanced Mechanistic Investigations and Reaction Engineering

A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling product outcomes. For this compound, future research should delve into the intricate details of its formation and potential transformations. This includes studying the kinetics and thermodynamics of key reaction steps to identify rate-determining steps and potential side reactions.

Advanced spectroscopic techniques, such as in-situ NMR and FTIR, coupled with computational modeling, can provide real-time insights into the reaction progress and the structures of transient intermediates. For example, understanding the mechanism of a potential E2 elimination or an SN2 substitution reaction involving a precursor to this compound is crucial for maximizing yield and purity. wikipedia.orglibretexts.orgbyjus.commasterorganicchemistry.com The E2 reaction, a bimolecular elimination, proceeds in a single concerted step and is influenced by the strength of the base and the stereochemistry of the substrate. libretexts.orgmasterorganicchemistry.com In contrast, the SN2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. wikipedia.orgbyjus.com

Reaction engineering principles will also play a vital role in translating laboratory-scale syntheses to industrial production. This involves optimizing reactor design, mixing, and heat transfer to ensure consistent product quality and safe operation. The development of kinetic models will be instrumental in simulating and optimizing the performance of the reaction system.

Key Areas for Mechanistic and Engineering Studies:

Research AreaTechniques and ApproachesExpected Outcomes
Kinetic Studies Monitoring reaction rates under various conditions (temperature, concentration).Determination of rate laws and activation energies.
Intermediate Trapping Use of trapping agents to isolate and characterize transient species.Elucidation of reaction pathways.
Computational Modeling Density Functional Theory (DFT) and other quantum chemical methods.Prediction of transition state structures and reaction energetics.
Reactor Design and Optimization Continuous flow reactors, microreactors.Improved yield, selectivity, and process safety.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Applications of AI and Machine Learning:

ApplicationDescriptionPotential Impact
Retrosynthetic Analysis AI algorithms predict a series of reactions to synthesize a target molecule from simpler starting materials. pharmafeatures.comchemical.aiRapid identification of efficient and novel synthetic routes.
Property Prediction ML models predict properties such as boiling point, solubility, and toxicity based on molecular structure.Prioritization of candidate molecules for synthesis and testing.
Reaction Optimization AI-driven algorithms explore the reaction parameter space to find the optimal conditions for a given transformation. arxiv.orgAccelerated process development and improved reaction performance.
Generative Models AI can generate novel molecular structures with desired properties, expanding the chemical space for exploration. acs.orgmdpi.comDiscovery of new compounds with enhanced performance characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.